molecular formula C15H16N6O2S B12659477 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- CAS No. 174654-77-4

2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)-

Cat. No.: B12659477
CAS No.: 174654-77-4
M. Wt: 344.4 g/mol
InChI Key: KVVYXYFMGZBRSZ-UHFFFAOYSA-N
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Description

2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenylthio group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 3,4-dimethoxyphenylthio group. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like dimethylformamide (DMF). The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in DMF

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

  • 2,4-Diamino-6-(methylthio)pteridine
  • 2,4-Diamino-6-(phenylthio)pteridine
  • 2,4-Diamino-6-(chloromethyl)pteridine

Comparison: Compared to these similar compounds, 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is unique due to the presence of the 3,4-dimethoxyphenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

174654-77-4

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine

InChI

InChI=1S/C15H16N6O2S/c1-22-10-4-3-9(5-11(10)23-2)24-7-8-6-18-14-12(19-8)13(16)20-15(17)21-14/h3-6H,7H2,1-2H3,(H4,16,17,18,20,21)

InChI Key

KVVYXYFMGZBRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N)OC

Origin of Product

United States

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